1-(Adamantan-1-yl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea
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Overview
Description
1-(Adamantan-1-yl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea is a compound that belongs to the class of 1,3-disubstituted ureas. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of the adamantane moiety, a bulky and lipophilic structure, imparts unique properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Adamantan-1-yl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea typically involves the reaction of 1-(isocyanatomethyl)adamantane with a suitable amine derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a one-pot synthesis method to streamline the process and reduce costs. This method includes the direct inclusion of the adamantane moiety through the reaction of phenylacetic acid ethyl ester with 1,3-dehydroadamantane, followed by hydrolysis of the obtained esters. The reaction yields are typically high, ranging from 85% to 95% .
Chemical Reactions Analysis
Types of Reactions
1-(Adamantan-1-yl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products with various functional groups attached to the thiophene ring.
Scientific Research Applications
1-(Adamantan-1-yl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with unique properties due to the presence of the adamantane moiety.
Mechanism of Action
The mechanism of action of 1-(Adamantan-1-yl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea involves its interaction with specific molecular targets. For instance, as an sEH inhibitor, the compound binds to the active site of the enzyme, preventing the hydrolysis of epoxy fatty acids to diols. This inhibition helps maintain high concentrations of epoxy fatty acids, which have anti-inflammatory and antihypertensive effects . In the context of anticancer activity, the compound modulates the activity of the nuclear receptor Nur77, leading to changes in gene expression that promote apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-(Adamantan-1-yl)-3-(4-fluorophenyl)urea: Known for its antimicrobial properties.
1-(Adamantan-1-yl)-3-(chlorophenyl)urea: Studied for its potential as an sEH inhibitor.
Uniqueness
1-(Adamantan-1-yl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea is unique due to the presence of the thiophene ring and the pyrrolidine moiety, which impart distinct electronic and steric properties. These features enhance its binding affinity and specificity towards certain biological targets, making it a promising candidate for further research and development.
Properties
IUPAC Name |
1-(1-adamantyl)-3-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3OS/c24-19(21-18-1-3-23(12-18)11-14-2-4-25-13-14)22-20-8-15-5-16(9-20)7-17(6-15)10-20/h2,4,13,15-18H,1,3,5-12H2,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFZTNJRNSZLHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)NC23CC4CC(C2)CC(C4)C3)CC5=CSC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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